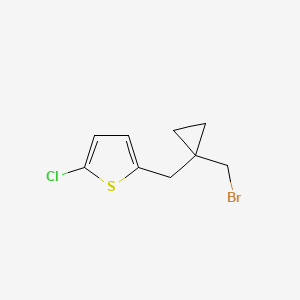
2-((1-(Bromomethyl)cyclopropyl)methyl)-5-chlorothiophene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-((1-(Bromomethyl)cyclopropyl)methyl)-5-chlorothiophene is an organic compound that features a cyclopropyl group, a bromomethyl group, and a chlorothiophene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-((1-(Bromomethyl)cyclopropyl)methyl)-5-chlorothiophene typically involves the bromination of cyclopropyl methyl ketones or aldehydes. One common method includes the use of ethyl cyanoacetate or malononitrile and cyanogen bromide (BrCN) in the presence of triethylamine (Et3N) to yield bromomethyl cyclopropane derivatives . The reaction conditions are optimized to achieve high yields and purity of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, the purification steps, such as recrystallization and chromatography, are crucial to obtain high-purity products suitable for industrial applications.
Análisis De Reacciones Químicas
Types of Reactions
2-((1-(Bromomethyl)cyclopropyl)methyl)-5-chlorothiophene undergoes various chemical reactions, including:
Substitution Reactions: The bromomethyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the sulfur atom in the thiophene ring.
Cyclization Reactions: The cyclopropyl group can participate in ring-opening or ring-closing reactions under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include molecular bromine, copper(II) bromide, and various nucleophiles such as amines and thiols . The reaction conditions, such as temperature, solvent, and catalyst, are optimized based on the desired transformation.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution reactions can yield a variety of substituted cyclopropyl methyl derivatives, while oxidation reactions can produce sulfoxides or sulfones.
Aplicaciones Científicas De Investigación
2-((1-(Bromomethyl)cyclopropyl)methyl)-5-chlorothiophene has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic transformations.
Biology: The compound’s unique structure makes it a potential candidate for studying enzyme inhibition and protein-ligand interactions.
Industry: The compound can be used in the development of new materials, such as polymers and advanced coatings.
Mecanismo De Acción
The mechanism of action of 2-((1-(Bromomethyl)cyclopropyl)methyl)-5-chlorothiophene involves its interaction with molecular targets, such as enzymes or receptors. The bromomethyl group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity. The cyclopropyl group and chlorothiophene ring contribute to the compound’s overall binding affinity and specificity .
Comparación Con Compuestos Similares
Similar Compounds
Cyclopropyl Methyl Bromide: Shares the cyclopropyl and bromomethyl groups but lacks the chlorothiophene ring.
5-Chlorothiophene Derivatives: Compounds with a chlorothiophene ring but different substituents on the cyclopropyl group.
Uniqueness
The presence of both the bromomethyl group and the chlorothiophene ring allows for diverse chemical transformations and interactions with biological targets .
Propiedades
Fórmula molecular |
C9H10BrClS |
|---|---|
Peso molecular |
265.60 g/mol |
Nombre IUPAC |
2-[[1-(bromomethyl)cyclopropyl]methyl]-5-chlorothiophene |
InChI |
InChI=1S/C9H10BrClS/c10-6-9(3-4-9)5-7-1-2-8(11)12-7/h1-2H,3-6H2 |
Clave InChI |
OQJWMGPECRTCSW-UHFFFAOYSA-N |
SMILES canónico |
C1CC1(CC2=CC=C(S2)Cl)CBr |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



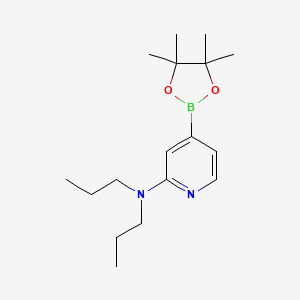
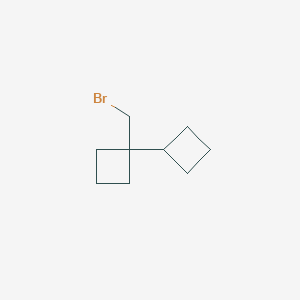

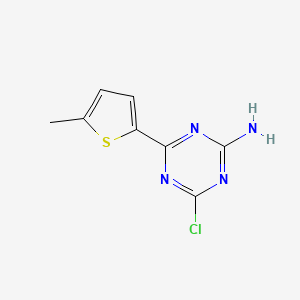
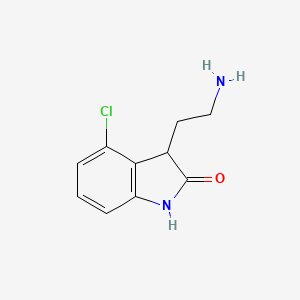

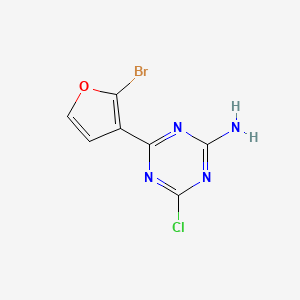
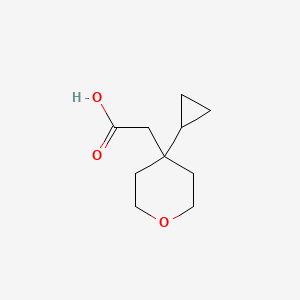
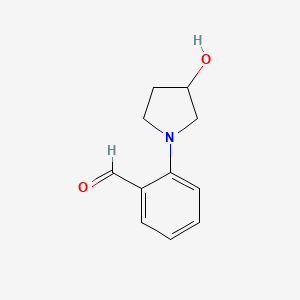


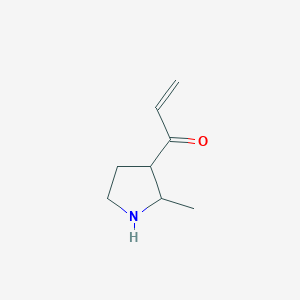
![Benzene, [1-(chloromethyl)butyl]](/img/structure/B13176653.png)
